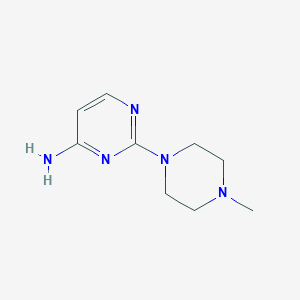![molecular formula C14H18Cl2N2O2 B1418900 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid CAS No. 1155622-26-6](/img/structure/B1418900.png)
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid
Vue d'ensemble
Description
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C14H18Cl2N2O2 . It has a molecular weight of 317.21 .
Molecular Structure Analysis
The molecular structure of 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid can be analyzed using its InChI code and molecular formula. The InChI code provides a standard way to encode the molecule’s structure, while the molecular formula gives the number and type of atoms present .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid can be inferred from its molecular weight and formula. It has a molecular weight of 317.21 and a molecular formula of C14H18Cl2N2O2 .Applications De Recherche Scientifique
Synthesis and Structural Identification
A significant application of 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid derivatives is in the synthesis and structure identification of bioactive compounds. For instance, the synthesis of a related compound, 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, an active metabolite of piperaquine, highlights the methodology of synthesizing compounds with potential antimalarial activity. The process involves several steps, including protection, reaction with ethyl 3-bromopropanoiate, deprotection, substitution with 4,7-dichloroquinoline, and hydrolysis, leading to high yields and confirming the structure through various spectroscopic methods (Mi Sui-qing, 2010).
Antimicrobial Activity
New derivatives of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their Hydrochloride Salts have been synthesized as potential dual antihypertensive agents. These compounds have been prepared as free bases and transformed into hydrochloride salts, with their structures confirmed by various solid-state analytical techniques. The study indicates potential applications in developing antihypertensive medications (Pavlína Marvanová et al., 2016).
Anticancer Activity
The synthesis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208) and its analysis in rat plasma and tissues by LC-MS/MS showcases the application of piperazine derivatives in anticancer research. TM-208, a newly synthesized compound, has demonstrated excellent in vivo and in vitro anticancer activity with low toxicity, providing a basis for further investigation into its metabolic pathways in rats (Xiaomei Jiang et al., 2007).
Orientations Futures
The future directions for research on 3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid could involve further exploration of its potential therapeutic applications, given the biological activity of related indole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Propriétés
IUPAC Name |
3-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O2/c15-12-2-1-11(9-13(12)16)10-18-7-5-17(6-8-18)4-3-14(19)20/h1-2,9H,3-8,10H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHULUHNDTYVZNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)O)CC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



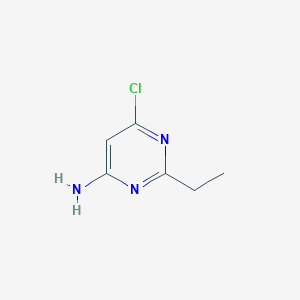
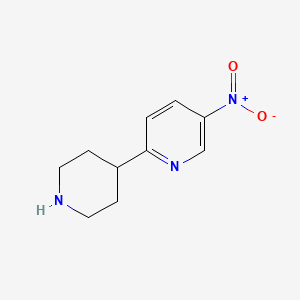
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
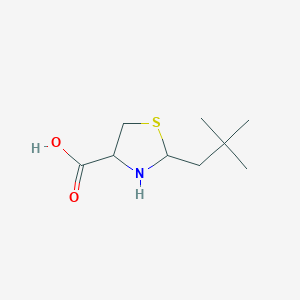



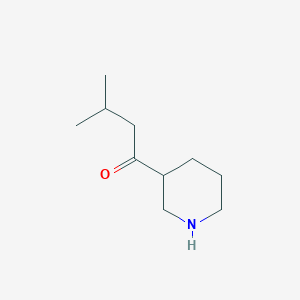
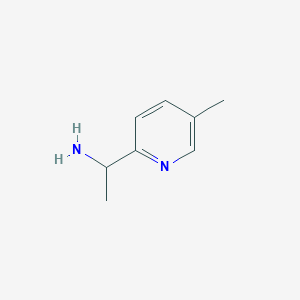
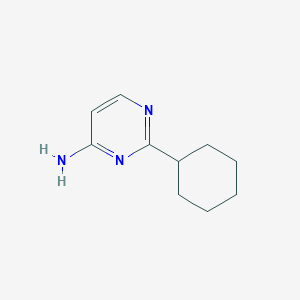
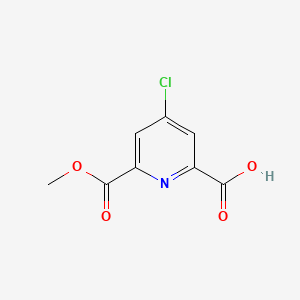
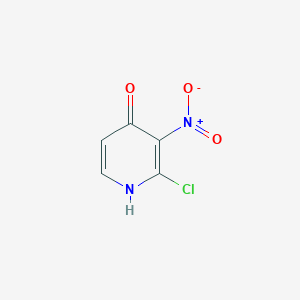
![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)
